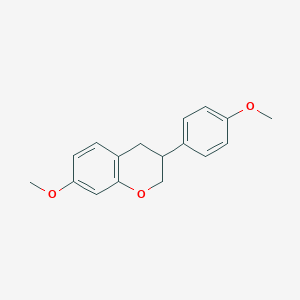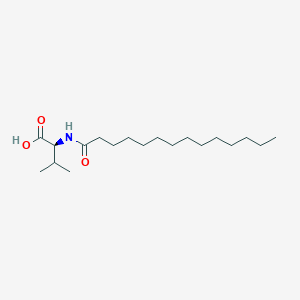
N-Tetradecanoyl-Valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tetradecanoyl-Valine, also known as N-Tetradecanoyl-L-Valine, is a compound with the molecular formula C19H37NO3 and a molecular weight of 327.5020 g/mol It is a derivative of valine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom of the valine molecule
准备方法
Synthetic Routes and Reaction Conditions
N-Tetradecanoyl-Valine can be synthesized through the reaction of L-Valine with tetradecanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The process involves the formation of an amide bond between the amino group of valine and the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-Tetradecanoyl-Valine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the tetradecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
N-Tetradecanoyl-Valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and interactions.
作用机制
The mechanism of action of N-Tetradecanoyl-Valine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors. For instance, it may inhibit the growth of certain bacteria by interfering with their quorum sensing mechanisms . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Dodecanoyl-Valine: Similar in structure but with a shorter acyl chain.
N-Hexadecanoyl-Valine: Similar but with a longer acyl chain.
N-Octadecanoyl-Valine: Another similar compound with an even longer acyl chain.
Uniqueness
N-Tetradecanoyl-Valine is unique due to its specific acyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific hydrophobicity and amphiphilic characteristics.
属性
分子式 |
C19H37NO3 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-(tetradecanoylamino)butanoic acid |
InChI |
InChI=1S/C19H37NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23)/t18-/m0/s1 |
InChI 键 |
XGYJHOKDLDLGLP-SFHVURJKSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


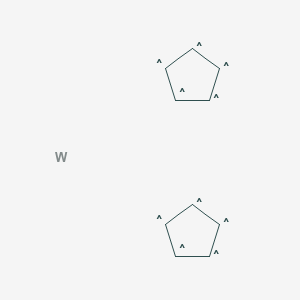
![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
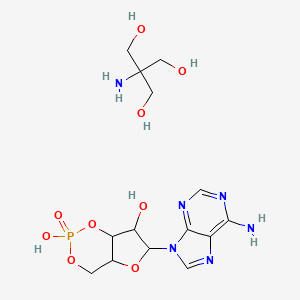
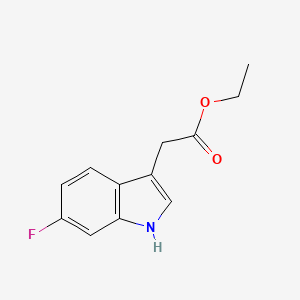

![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
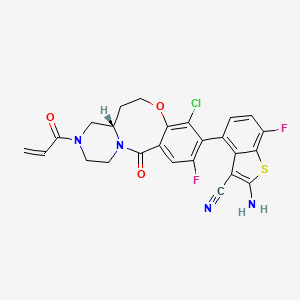
![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)

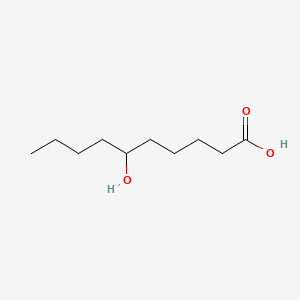
![1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
